Precise Mass Shift: +5 Da Differential from Unlabeled Fenspiride for Unambiguous MS Detection
The target compound, 8-(Phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one, exhibits a +5 Da mass shift relative to the unlabeled analyte, Fenspiride (8-(phenethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one) . This mass differential, achieved by pentadeuteration of the phenethyl group, ensures baseline resolution of the internal standard and analyte signals in MS detection, a critical requirement for accurate quantification using isotope dilution mass spectrometry [1]. Compared to the use of a non-deuterated or differently labeled internal standard, this specific mass shift minimizes isotopic cross-talk and interference from natural isotopic abundance, providing a direct, quantifiable advantage in assay precision .
| Evidence Dimension | Molecular Mass Shift for MS Detection |
|---|---|
| Target Compound Data | Molecular weight: 301.82 g/mol (as HCl salt, free base: 265.4 g/mol) |
| Comparator Or Baseline | Unlabeled Fenspiride (HCl salt): 296.79 g/mol (free base: 260.34 g/mol) |
| Quantified Difference | +5 Da mass shift |
| Conditions | MS analysis, positive ion mode |
Why This Matters
This precise mass difference ensures unambiguous detection and quantification of Fenspiride in complex biological matrices, avoiding the quantitation errors associated with non-ideal internal standards.
- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. View Source
